Physicochemical Differentiation from Pyridine Analog 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
The target compound's pyrazine ring introduces an additional nitrogen atom relative to the pyridine analog, increasing the hydrogen bond acceptor count from 5 to 6 and reducing the computed logP (XLogP3-AA of -0.9 vs. a predicted higher value for the pyridine variant). These differences are directly extracted from PubChem computed descriptors [1]. The additional nitrogen acts as a hydrogen bond acceptor, altering molecular recognition capability and electronic distribution. No experimental biological data are available for either compound to confirm whether these computational differences translate into differential activity.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 6 H-bond acceptors |
| Comparator Or Baseline | 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (Predicted: 5 H-bond acceptors) |
| Quantified Difference | Δ = +1 H-bond acceptor |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A change in hydrogen bond acceptor count can alter solubility, permeability, and target binding; the pyrazine‑to‑pyridine substitution represents a non‑trivial electronic modification that may be relevant when designing focused compound libraries.
- [1] PubChem. Compound Summary for CID 71799251: 1-{2-Oxo-2-[4-(pyrazin-2-yloxy)piperidin-1-YL]ethyl}pyrrolidine-2,5-dione. National Library of Medicine, National Institutes of Health. View Source
